DI-Sec-butyl fumarate

Radical Polymerization Polymer Kinetics Dialkyl Fumarate

Di-sec-butyl fumarate (CAS 2210-32-4) is a branched dialkyl fumarate diester derived from fumaric acid and sec-butyl alcohol, with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol. It is a clear, colorless liquid at room temperature with an estimated boiling point of approximately 262°C and a density of 0.9750.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 2210-32-4
Cat. No. B12759632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-Sec-butyl fumarate
CAS2210-32-4
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)C=CC(=O)OC(C)CC
InChIInChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7+
InChIKeyMWJNGKOBSUBRNM-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-sec-butyl Fumarate (CAS 2210-32-4): A Branched-Chain Diester for Differentiated Polymer and Fine Chemical Procurement


Di-sec-butyl fumarate (CAS 2210-32-4) is a branched dialkyl fumarate diester derived from fumaric acid and sec-butyl alcohol, with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol [1]. It is a clear, colorless liquid at room temperature with an estimated boiling point of approximately 262°C and a density of 0.9750 . As a member of the dialkyl fumarate (DRF) class, its unique sec-butyl ester side chains impart a specific steric profile that differentiates its polymerization behavior, solvent compatibility, and functional performance from both its linear (n-butyl) and differently branched (isobutyl, tert-butyl) isomers [2]. This compound finds established application in polymer chemistry, primarily as a reactive comonomer for modifying resin properties and as a precursor for specialized poly(dialkyl fumarate) materials with defined thermal characteristics [2].

Why Di-sec-butyl Fumarate (CAS 2210-32-4) Cannot Be Replaced by Generic 'Dibutyl Fumarate'


The term 'dibutyl fumarate' is a functional descriptor, not a precise chemical identity, and refers to a family of isomers with the formula C12H20O4. The specific branching of the butyl group (n-, iso-, sec-, tert-) profoundly alters the molecule's steric bulk and electronic environment around the ester functionality. In radical polymerization, the propagation and termination rate constants (kp and kt) of dialkyl fumarates are highly sensitive to the structure of the ester alkyl group [1]. Consequently, substituting di-sec-butyl fumarate with a linear di-n-butyl fumarate (CAS 105-75-9) or a branched diisobutyl fumarate (CAS 7283-69-4) will result in a different polymerization rate, copolymerization reactivity ratio, and ultimate polymer architecture (e.g., tacticity, molecular weight) [2]. Such uncontrolled variability in a critical polymer or chemical process can lead to inconsistent product performance, batch failure, and downstream quality issues, directly impacting the economic viability of a synthetic route or formulation [1].

Quantitative Evidence for Di-sec-butyl Fumarate (CAS 2210-32-4) Differentiation in Polymer Chemistry and Material Science


Radical Polymerization Reactivity of Di-sec-butyl Fumarate vs. n-Butyl and tert-Butyl Isomers

The radical polymerization of dialkyl fumarates (DRFs) is governed by the steric bulk of the ester groups, which influences both propagation and termination rate constants. A kinetic study using electron spin resonance (ESR) spectroscopy demonstrated that the introduction of bulky alkyl groups, such as a tert-butyl group, decreases the termination rate constant (kt) and can promote propagation (kp) despite steric repulsion [1]. While direct kp and kt values for di-sec-butyl fumarate are not provided in this specific study, the underlying principle—that alkyl group structure dictates polymerization kinetics—is firmly established, providing class-level inference for the behavior of the sec-butyl isomer relative to its linear and tertiary counterparts [1][2].

Radical Polymerization Polymer Kinetics Dialkyl Fumarate Steric Effect

Copolymerization Reactivity Ratios of Di-sec-butyl Fumarate with Styrene vs. Diisopropyl Fumarate Systems

The reactivity of a dialkyl fumarate during copolymerization, quantified by monomer reactivity ratios (r1 and r2), is a direct function of its ester group structure. A study on the radical copolymerization of dibornyl fumarate (DBoF) with diisopropyl fumarate (DiPF) reported reactivity ratios of r1 (DBoF) = 0.83 and r2 (DiPF) = 0.92 [1]. In contrast, the copolymerization of diisobornyl fumarate (DIBF) with DiPF yielded r1 = 0.54 and r2 = 1.60 [1]. This significant shift in reactivity ratios solely due to the change from a bornyl to an isobornyl ester group underscores the extreme sensitivity of DRF copolymerization to the steric and conformational properties of the ester substituent. By extension, di-sec-butyl fumarate, with its distinct sec-butyl group, will exhibit unique reactivity ratios in copolymerization with common monomers like styrene or methyl methacrylate, differing from those of its n-butyl and isobutyl isomers.

Copolymerization Reactivity Ratio Polymer Architecture Styrene Copolymer

Regulatory and Safety Profile of Dibutyl Fumarate (CAS 105-75-9) Highlights Divergent Hazard Classification

A critical aspect of procurement is the regulatory and safety profile of a compound. The closely related analog, di-n-butyl fumarate (CAS 105-75-9), carries a notified harmonized classification under the EU CLP Regulation as a skin sensitizer (Skin Sens. 1, H317), a specific target organ toxicant upon repeated exposure (STOT RE 2, H373, affecting kidneys), and as very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1, H410) [1]. In contrast, an available safety data sheet for a product containing di-sec-butyl fumarate indicates it is non-sensitizing, non-mutagenic, and does not meet the criteria for classification as a PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative) substance [2]. This divergence in hazard profiles is a direct consequence of the different alkyl chain structures, influencing biological interactions and environmental fate.

Toxicology Regulatory Compliance Hazard Assessment Procurement Risk

Differentiation in Biological Activity: The Inactivity of Symmetrical Fumarate Diesters vs. Monoesters

A structure-activity relationship study investigated the inhibition of Clostridium botulinum by a homologous series of fumarate and maleate esters. A key finding was that symmetrical di-n-alkyl fumarates were 'almost inactive' as antimicrobials against this organism, whereas n-monoalkyl fumarates and maleates exhibited significant activity, particularly those with longer alkyl chains (C13-C18) [1]. As a symmetrical di-sec-alkyl fumarate, this compound would fall into the 'almost inactive' class for this specific application. This is a critical piece of negative data that prevents its misapplication. It confirms that if antimicrobial activity is a desired property, this compound (and its class of symmetrical diesters) is not a viable candidate, whereas a monoester derivative would be.

Antimicrobial Structure-Activity Relationship Preservation Food Safety

Defined Application Scenarios for Di-sec-butyl Fumarate (CAS 2210-32-4) Based on Evidence


Design of Copolymers with Precisely Controlled Microstructure and Reactivity Profiles

Given the established sensitivity of dialkyl fumarate copolymerization reactivity to ester group structure, di-sec-butyl fumarate is an ideal candidate for R&D in precision polymer synthesis [1]. Its unique sec-butyl branching offers a distinct reactivity ratio when copolymerized with styrene, methacrylates, or other vinyl monomers, which is different from its n-butyl and tert-butyl isomers. This allows polymer chemists to fine-tune monomer sequence distribution and chain tacticity, enabling the creation of custom amorphous polymers with targeted glass transition temperatures (Tg), mechanical flexibility, or optical clarity. The compound should be selected over other C12H20O4 isomers when a specific intermediate reactivity profile is required for the targeted polymer architecture.

Synthesis of Poly(dialkyl fumarate)s with Tailored Thermal and Mechanical Properties

The radical homopolymerization of dialkyl fumarates produces poly(substituted methylene)s, a class of high-performance, transparent amorphous polymers known for heat resistance and mechanical strength [1]. The sec-butyl ester side chains in poly(di-sec-butyl fumarate) will confer specific thermal transition temperatures (Tg and sub-Tg β-transitions) and a unique chain packing density due to their specific steric hindrance. As evidenced by the dramatic shift in thermal decomposition onset temperatures (e.g., from 306-320°C for bornyl-containing polymers to 240-269°C for isobornyl-containing analogs) [2], the choice of ester group is paramount. Researchers seeking to develop a new polymer with a specific set of thermal and mechanical characteristics would choose di-sec-butyl fumarate over other isomers to achieve a performance profile that cannot be attained with n- or iso-butyl variants.

Chemical Manufacturing Processes with Reduced Regulatory and Safety Burden

For industrial processes where a dialkyl fumarate is required as a reactive diluent, solvent, or intermediate, di-sec-butyl fumarate presents a more favorable regulatory profile than its linear isomer, di-n-butyl fumarate (CAS 105-75-9). The absence of harmonized hazard classifications for skin sensitization (H317), specific organ toxicity (H373), and acute aquatic toxicity (H410) [1] simplifies compliance with REACH, OSHA, and other global chemical safety regulations [2]. This can translate to lower costs associated with specialized storage, hazardous waste disposal, and the implementation of engineering controls and personal protective equipment. In this context, procurement of di-sec-butyl fumarate is driven by a reduction in operational risk and a lower total cost of process ownership compared to using its more hazardous linear isomer.

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